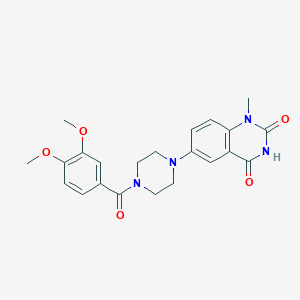
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione, also known as DMQD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQD is a heterocyclic compound that is derived from the quinazoline family of compounds.
Mécanisme D'action
The exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood. However, it has been proposed that 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione exerts its cytotoxic and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been found to inhibit the growth and proliferation of cancer cells. In addition, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has a number of advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to exhibit cytotoxic and anti-inflammatory activity at relatively low concentrations. However, there are also some limitations to using 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in lab experiments. It has been found to exhibit some toxicity towards normal cells, which may limit its use in certain applications. In addition, the exact mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione is not fully understood, which may limit its potential applications.
Orientations Futures
There are a number of future directions for research on 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in these applications. Another potential direction is to investigate the mechanism of action of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione in more detail. This may provide insight into its potential applications and limitations. Finally, further studies are needed to determine the toxicity profile of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione towards normal cells, which may help to guide its use in various applications.
Méthodes De Synthèse
The synthesis of 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione involves the reaction of 3,4-dimethoxybenzoyl chloride with 1-methylpiperazine, followed by the reaction of the resulting intermediate with 2,4-dioxo-1,3,2H-quinazoline. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione has also been studied for its potential as an anti-inflammatory agent. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
119198-23-1 |
|---|---|
Nom du produit |
6-(4-(3,4-Dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione |
Formule moléculaire |
C22H24N4O5 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
6-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C22H24N4O5/c1-24-17-6-5-15(13-16(17)20(27)23-22(24)29)25-8-10-26(11-9-25)21(28)14-4-7-18(30-2)19(12-14)31-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,27,29) |
Clé InChI |
VBQDCGWXQLDUGP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
SMILES canonique |
CN1C2=C(C=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC)C(=O)NC1=O |
Autres numéros CAS |
119198-23-1 |
Synonymes |
6-(4-(3,4-dimethoxybenzoyl)-1-piperazinyl)-1-methyl-1H,3H-quinazolin-2,4-dione DPMQD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



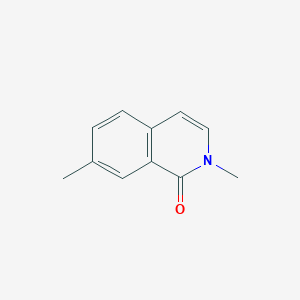
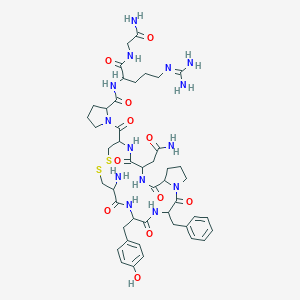
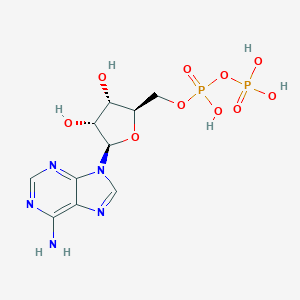
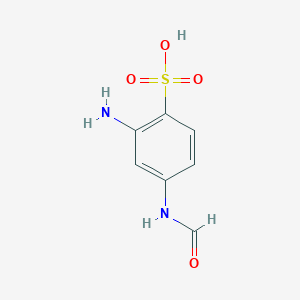
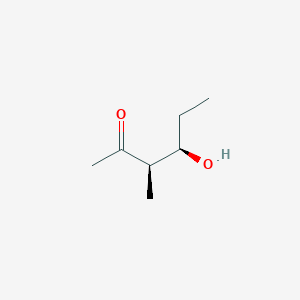
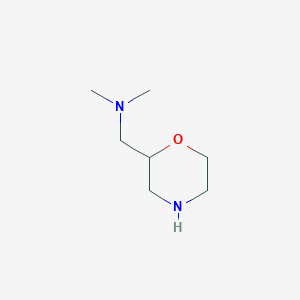
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
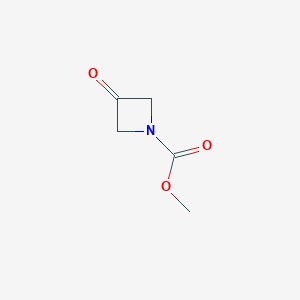
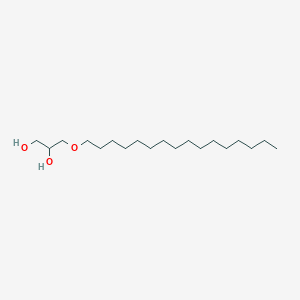
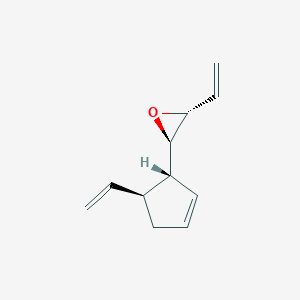
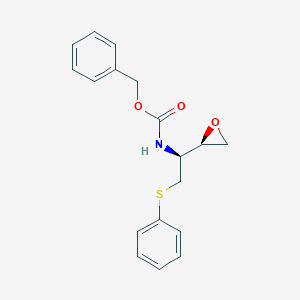
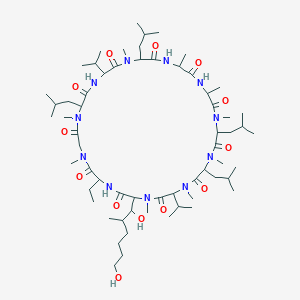
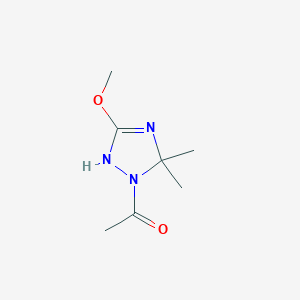
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)